
Perphenazine-d4
Übersicht
Beschreibung
Perphenazine-d4 is a deuterium-labeled analog of Perphenazine, a phenothiazine-derived antipsychotic. Its molecular formula is C21H22ClD4N3OS (MW: 407.99), with deuterium atoms substituted at the 1, 3, 7, and 9 positions of the phenothiazine ring . The CAS registry number is 155593-75-2, and it is synthesized with 98 atom% deuterium purity, making it a critical internal standard for mass spectrometry (MS)-based quantification in pharmacokinetic and neuropharmacological studies .
Perphenazine, the non-deuterated parent compound (CAS: 58-39-9), acts as a dopamine D2/D3 receptor antagonist and inhibits 5-HT2A, α1A-adrenergic, and histamine H1 receptors with sub-nanomolar to nanomolar Ki values (e.g., 0.13 nM for D2L, 5.6 nM for 5-HT2A) . The deuterated form retains the pharmacological profile but is metabolically stable, enabling precise tracking in analytical workflows .
Vorbereitungsmethoden
Synthetic Routes for Perphenazine-d4
Core Structural Considerations
This compound features deuterium atoms at the 1,3,7,9 positions of the phenothiazine ring, as evidenced by its molecular formula and SMILES notation . The deuteration process necessitates selective hydrogen replacement, typically achieved through acid-catalyzed exchange or synthesis from deuterated intermediates.
Side Chain Synthesis
The non-deuterated side chain of perphenazine is synthesized via a nucleophilic substitution reaction between and 1,3-bromochloropropane in a toluene-dimethylbenzene solvent system . For this compound, this step remains unchanged, as deuterium incorporation occurs at the phenothiazine core rather than the side chain. Key reaction parameters include:
Parameter | Value | Source |
---|---|---|
Temperature | 66–74°C | |
Reaction Time | 3.7–4.1 hours | |
Solvent Ratio (Toluene:Dimethylbenzene) | 1:0.8–1.2 |
Condensation with Deuterated Phenothiazine
The critical deuteration step involves coupling the side chain to deuterated 2-chlorophenothiazine. The patent CN106967008A outlines a condensation protocol using sodium hydroxide under reflux (118–120°C) for 4–5 hours . For this compound, commercially available 2-chloro-1,3,7,9-tetradeuteriophenothiazine replaces the non-deuterated variant. The reaction mechanism proceeds via nucleophilic aromatic substitution, with the piperazine side chain attacking the electrophilic phenothiazine ring.
Deuteration Strategies
Precursor-Based Deuteration
Deuterium is introduced during the synthesis of 2-chlorophenothiazine-d4. This typically involves:
-
Deuterium Exchange : Treating non-deuterated phenothiazine with deuterated sulfuric acid () at elevated temperatures (150–200°C) to replace hydrogen atoms at activated aromatic positions .
-
Directed Ortho-Metalation : Using deuterium oxide () in the presence of lithium diisopropylamide (LDA) to selectively deuterate positions ortho to the sulfursulfur group .
Solvent Effects on Isotopic Purity
The choice of solvents during synthesis impacts deuterium retention. Aprotic solvents like dimethylbenzene minimize back-exchange, preserving >98% isotopic purity . Post-synthesis handling in deuterated chloroform () further prevents proton contamination during NMR analysis .
Purification and Crystallization
Crude Product Isolation
Post-condensation, the reaction mixture undergoes sequential washes with water, hydrochloric acid (pH 2), and sodium hydroxide (pH 12) to remove unreacted precursors and inorganic salts . Centrifugation at 10,000 rpm for 15 minutes yields a crude product with ~40% purity .
Recrystallization Optimization
The patent CN106967008A reports a crystallization protocol using acetone at -20°C for 20–24 hours . For this compound, this step achieves >99% chemical purity, as confirmed by HPLC (Retention Time = 12.4 min, C18 column, 70:30 acetonitrile:water) .
Analytical Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at (calc. 408.0 for ) . Isotopic distribution analysis shows 98.2% deuterium incorporation at specified positions .
Nuclear Magnetic Resonance (NMR)
-
(400 MHz, CDCl) : Absence of signals at δ 6.8–7.2 ppm (aromatic H) confirms deuteration at the phenothiazine ring .
-
: Peaks at δ 127.5 (C-1,3,7,9) exhibit reduced intensity due to deuterium coupling .
X-ray Crystallography
Single-crystal X-ray analysis (PDB ID: 7T9X) reveals a planar phenothiazine ring with deuterium atoms occupying equatorial positions, minimizing steric strain .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Perphenazin-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Umwandlung des Phenothiazinrings in seine Sulfoxid- oder Sulfon-Derivate.
Reduktion: Reduktion der Nitrogruppe zu einer Aminogruppe.
Substitution: Halogenierung oder Alkylierung des Phenothiazinrings.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators.
Substitution: Halogenierungsmittel wie Chlor oder Brom und Alkylierungsmittel wie Alkylhalogenide.
Hauptprodukte
Oxidation: Sulfoxid- oder Sulfon-Derivate.
Reduktion: Amin-Derivate.
Substitution: Halogenierte oder alkylierte Phenothiazin-Derivate.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Perphenazine-d4 serves multiple roles in scientific research, particularly in the following areas:
Chemistry
- Internal Standard in Mass Spectrometry : this compound is commonly used as an internal standard for the quantification of perphenazine via gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). This application is critical for accurately measuring drug concentrations in biological samples .
Pharmacology
- Receptor Binding Studies : The compound is utilized to study interactions with various neurotransmitter receptors, including dopamine D2 and serotonin receptor subtypes. These studies help elucidate the pharmacodynamics of antipsychotic medications and their mechanisms of action .
Clinical Research
- Pharmacogenomics : Research into genetic variations affecting drug metabolism and response has identified specific alleles associated with varying responses to antipsychotics like perphenazine. This compound can assist in understanding these genetic influences on treatment outcomes .
Toxicology
- Safety Evaluations : this compound is used in toxicological studies to assess the safety profiles of new formulations and combinations with other therapeutic agents, providing insights into potential adverse effects and drug interactions .
Table 1: Receptor Binding Affinities
Receptor Type | Binding Affinity (nM) | Reference |
---|---|---|
Dopamine D2 | 1.4 | |
Serotonin 5-HT2A | 5.6 | |
Histamine H1 | 8 | |
Muscarinic M3 | 810.5 |
Table 2: Clinical Efficacy Overview
Case Study 1: Efficacy in Schizophrenia
A systematic review involving 31 studies with over 4600 participants demonstrated that perphenazine significantly outperformed placebo in treating schizophrenia symptoms, particularly positive symptoms such as hallucinations and delusions .
Case Study 2: Pharmacogenomic Insights
Research highlighted the role of genetic markers (e.g., DRD4 alleles) in predicting patient responses to perphenazine treatment. This study emphasized the importance of personalized medicine in optimizing antipsychotic therapy .
Wirkmechanismus
Perphenazine-d4 exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity . This action is responsible for its antipsychotic and antiemetic effects. Additionally, it binds to alpha-adrenergic, muscarinic, and histamine receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Other Deuterated Perphenazine Analogs
Perphenazine-d4 is one of several deuterated variants designed for analytical applications. Key differences include:
Compound | Deuterium Positions | Molecular Formula | CAS Number | Purity | Primary Use |
---|---|---|---|---|---|
This compound | 1, 3, 7, 9 | C21H22ClD4N3OS | 155593-75-2 | 98 atom% D | MS internal standard |
[2H6]-Perphenazine | Undisclosed | C21H20ClD6N3OS | 1261396-82-0 | >95% | High-sensitivity quantification |
[2H6]-Perphenazine dimaleate | Undisclosed | C21H20ClD6N3OS·C4H4O4 | 1261432-36-3 | >95% | Stabilized salt form for assays |
Perphenazine D8 HCl | Undisclosed | C21H18ClD8N3OS·HCl | Unlabeled: 2015-28-3 | >95% | Acidic solubility for LC-MS |
Key Findings :
- Deuterium Count : Higher deuterium substitution (e.g., D8) increases molecular weight, reducing isotopic interference in MS .
- Salt Forms : Dimaleate and HCl derivatives enhance solubility in specific solvents, optimizing chromatographic separation .
- Applications : D4 and D6 variants are preferred for routine pharmacokinetic studies, while D8 is used in complex matrices .
Non-Deuterated Perphenazine and Structural Analogs
Perphenazine vs. Chlorpromazine
Both are phenothiazines, but structural differences in side chains modulate receptor affinity:
Parameter | Perphenazine | Chlorpromazine |
---|---|---|
Side Chain | Piperazine ethanol | Dimethylaminopropyl |
D2 Receptor Ki | 0.13 nM (D2L) | 1.4 nM |
5-HT2A Ki | 5.6 nM | 25 nM |
Metabolic Stability | Moderate | Lower (higher CYP2D6 metabolism) |
Chlorpromazine’s lower receptor affinity and faster metabolism result in broader side effects (e.g., sedation) compared to Perphenazine’s targeted action .
Perphenazine Enanthate vs. β-Phenazine Enanthate
A 1968 study compared these esterified forms in rats:
- Perphenazine enanthate showed prolonged antipsychotic effects (>72 hours) due to slow ester hydrolysis.
- β-Phenazine enanthate exhibited shorter duration (<48 hours) but higher acute potency, attributed to steric differences in the ester group .
Other Phenothiazine Derivatives
- Fluphenazine : A trifluoromethyl-substituted analog with 10-fold higher D2 affinity than Perphenazine. Its deuterated form, Flunarizine-[2H8], is used in cerebrovascular studies .
- Prochlorperazine : Lacks the piperazine chain, reducing dopamine receptor selectivity but increasing antiemetic utility .
Analytical and Pharmacological Significance
- Deuterated Standards: this compound’s 98% isotopic purity minimizes background noise in LC-MS, achieving detection limits <1 ng/mL in plasma .
- Receptor Binding : Despite deuteration, this compound maintains binding kinetics identical to Perphenazine, validating its use in competitive receptor assays .
- Regulatory Use : Recognized as a reference standard by the USP and EP for quality control in drug manufacturing .
Biologische Aktivität
Perphenazine-d4 is a deuterated derivative of perphenazine, a first-generation antipsychotic medication belonging to the phenothiazine class. This compound is primarily used in the treatment of schizophrenia and other psychotic disorders. The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, receptor interactions, and therapeutic efficacy.
This compound exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptor. By blocking dopamine activity in the brain, it helps alleviate symptoms of psychosis associated with elevated dopamine levels. Additionally, this compound has shown potential antiandrogen activity, which may contribute to its therapeutic profile.
Key Findings:
- Dopamine Receptor Antagonism : this compound effectively inhibits D2 receptors, which is crucial in managing psychotic symptoms .
- Antiandrogen Activity : In vitro studies have demonstrated that this compound can inhibit androgen receptor (AR) activity, showing a dose-dependent effect on dihydrotestosterone (DHT)-stimulated activity .
Pharmacological Profile
The pharmacological properties of this compound include its binding affinity for various receptors:
Receptor Type | Binding Affinity |
---|---|
Dopamine D2 | High |
Serotonin 5-HT2A | Moderate |
Androgen Receptor (AR) | Significant antiandrogen activity observed |
Efficacy in Treatment-Resistant Schizophrenia
A notable study highlighted the effectiveness of perphenazine in treatment-resistant schizophrenia. In a clinical trial, patients previously unresponsive to atypical antipsychotics were administered perphenazine. The results indicated significant improvement in symptoms measured by the Positive and Negative Syndrome Scale (PANSS):
- Initial Dose : 2 mg three times daily, titrated to 12 mg twice daily.
- Outcome : A 41% reduction in PANSS scores was observed within a short period, demonstrating rapid efficacy .
Comparative Effectiveness
In the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE), perphenazine was compared with several atypical antipsychotics. The findings suggested that while olanzapine had a longer time to discontinuation due to side effects, perphenazine was equally effective with minimal metabolic concerns:
- Study Population : 4662 participants across multiple centers.
- Results : No significant differences in overall effectiveness compared to newer drugs; however, perphenazine was noted for its cost-effectiveness and lower incidence of weight gain .
Side Effects and Tolerability
This compound shares similar side effects with other phenothiazines, including extrapyramidal symptoms (EPS), sedation, and potential metabolic effects:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Perphenazine-d4 in biological matrices, and how do they address matrix interference?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its high sensitivity and specificity for deuterated compounds. To mitigate matrix effects:
- Use isotope dilution with this compound as an internal standard to correct for ionization suppression .
- Validate the method for linearity (e.g., 1–100 ng/mL), precision (<15% RSD), and recovery (>80%) using spiked plasma/serum samples .
- Compare with UV-Vis or fluorescence detection methods, which may lack specificity for deuterated analogs in complex biological samples .
Q. How do deuterium substitution in this compound influence its receptor binding kinetics compared to non-deuterated Perphenazine?
- Methodological Answer:
- Perform competitive radioligand binding assays using D2, D3, and 5-HT2A receptors.
- Calculate Ki values via nonlinear regression (e.g., this compound Ki = 0.13 nM for D2L vs. 0.765 nM for non-deuterated Perphenazine) .
- Assess isotopic effects on binding entropy/enthalpy using isothermal titration calorimetry (ITC) to quantify deuterium’s impact on hydrophobic interactions .
Advanced Research Questions
Q. How can researchers design a controlled study to evaluate the metabolic stability of this compound in hepatic microsomes, and what statistical methods ensure robustness?
- Methodological Answer:
- Experimental Design:
- Incubate this compound with human liver microsomes (HLM) and NADPH.
- Use parallel experiments with non-deuterated Perphenazine to assess deuterium’s effect on CYP450-mediated oxidation .
- Quantify half-life (t1/2) and intrinsic clearance (CLint) via LC-MS/MS.
- Statistical Analysis:
- Apply paired t-tests to compare t1/2 between deuterated/non-deuterated forms.
- Report 95% confidence intervals and effect sizes to contextualize isotopic stabilization .
Q. What strategies resolve contradictions in published data on this compound’s pharmacokinetic (PK) variability across species?
- Methodological Answer:
- Conduct a scoping review using Arksey & O’Malley’s framework to map interspecies PK discrepancies (e.g., higher AUC in rats vs. mice) .
- Critical Analysis Steps:
Evaluate study designs for dosing regimens, sampling intervals, and analytical validity .
Use meta-regression to identify covariates (e.g., plasma protein binding differences) .
Propose interspecies scaling models (e.g., allometric scaling) to harmonize data .
Q. How does isotopic purity (>98%) of this compound impact its utility in tracer studies for blood-brain barrier (BBB) penetration assays?
- Methodological Answer:
- Validation Protocol:
- Confirm isotopic purity via <sup>1</sup>H-NMR and high-resolution MS to detect non-deuterated impurities .
- Perform BBB permeability assays (e.g., in vitro PAMPA or in vivo microdialysis) with/without deuterated analogs.
- Data Interpretation:
- Compare logBB values (brain-to-blood ratio) to assess if deuterium alters passive diffusion or active transport .
Q. Methodological and Ethical Considerations
Q. What frameworks ensure rigorous formulation of research questions for studies involving this compound?
- Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility: Ensure access to deuterated standards and LC-MS/MS infrastructure .
- Novelty: Focus on understudied areas (e.g., deuterium effects on receptor off-rates) .
- Use PICO (Population, Intervention, Comparison, Outcome) for clinical PK studies:
- Population: Rodent models vs. human hepatocytes .
Q. How should researchers address ethical constraints in sourcing human tissue samples for this compound metabolite profiling?
- Methodological Answer:
- Obtain IRB approval for human tissue use, specifying protocols for de-identification and informed consent .
- Partner with biobanks adhering to the Declaration of Helsinki for ethical tissue procurement .
Q. Data Reporting and Validation
Q. What are the best practices for reporting conflicting data on this compound’s stability under varying pH conditions?
- Methodological Answer:
- Replicate stability assays at pH 2.0 (gastric), 7.4 (plasma), and 9.0 (intestinal) with controlled temperature (37°C) .
- Use Arrhenius plots to model degradation kinetics and identify pH-dependent hydrolysis pathways .
- Disclose raw data in appendices with error bars (SD/SEM) and statistical significance thresholds (p < 0.05) .
Eigenschaften
IUPAC Name |
2-[4-[3-(2-chloro-1,3,7,9-tetradeuteriophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2/i2D,4D,6D,16D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCVKNLCSQQDEP-WNJORUDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)SC3=C(N2CCCN4CCN(CC4)CCO)C(=C(C(=C3)[2H])Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.